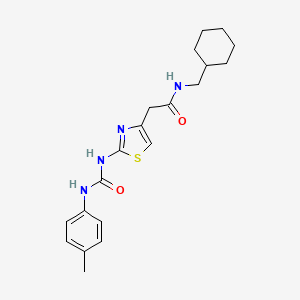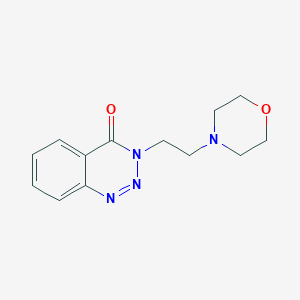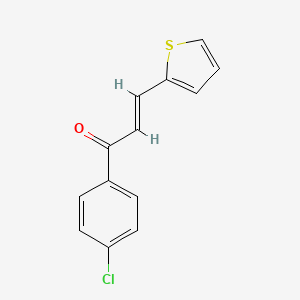
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a novel compound with interesting biological and pharmacological properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound is a member of the thienylprop-2-en-1-one family of compounds, which are characterized by their unique structure and high solubility in both water and organic solvents. The compound has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound has been studied for its potential therapeutic applications in both in vivo and in vitro experiments.
In Vivo
In vivo experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models.
In Vitro
In vitro experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. The compound has also been shown to have anti-angiogenic and anti-fibrotic effects.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, the compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biologische Aktivität
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models and to have anti-angiogenic and anti-fibrotic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in laboratory experiments has several advantages, including its high solubility in both water and organic solvents, its ability to modulate the expression of various genes involved in cell growth and apoptosis, and its potential to inhibit the activity of certain enzymes. However, the compound has several limitations, including its lack of specificity for certain enzymes and its potential to cause adverse side effects in some cases.
Zukünftige Richtungen
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Future studies should focus on further elucidating the mechanism of action of the compound and its potential therapeutic applications. In addition, further research should be conducted to investigate the potential side effects of the compound and to optimize its use in laboratory experiments. Other potential future directions include the development of novel synthetic methods for the synthesis of this compound and the evaluation of its effects on other diseases, such as neurological disorders, autoimmune diseases, and infectious diseases.
Synthesemethoden
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions. This method involves the coupling of a 4-chlorophenyl moiety with a 2-thienyl moiety in the presence of a palladium catalyst. The resulting product is a this compound compound with a high degree of purity.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
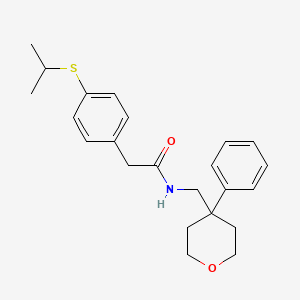
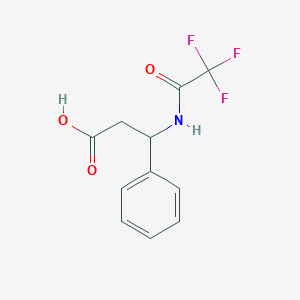
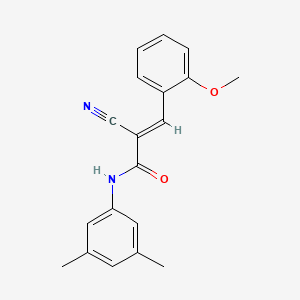
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
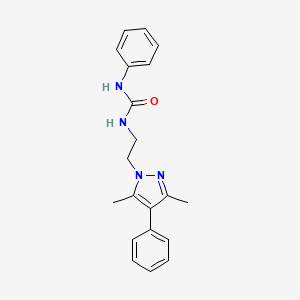
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
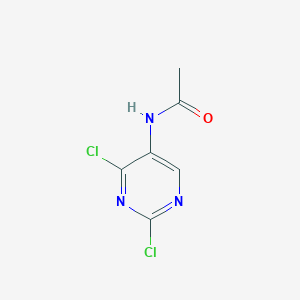
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
